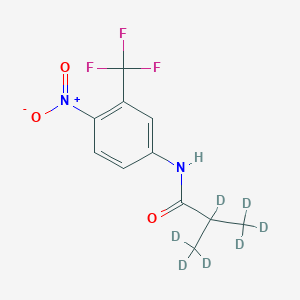

氟他胺-d7

描述

Flutamide-d7 is intended for use as an internal standard for the quantification of flutamide by GC- or LC-MS . It is an androgen receptor antagonist and a prodrug form of 2-hydroxy flutamide . Flutamide is converted to 2-hydroxy flutamide by the cytochrome P450 (CYP) isoform CYP1A2 in human liver microsomes .

Synthesis Analysis

A method was developed and validated for flutamide in rat plasma using high-performance liquid chromatography . Acetanilide was used as an internal standard in the study. Flutamide was extracted from rat plasma using methanol .Molecular Structure Analysis

Flutamide has a chemical structure of 2-methyl-N [4-nitro-3- (trifluoromethyl)phenyl]propanamide .Chemical Reactions Analysis

Flutamide undergoes extensive first-pass metabolism in the liver, producing several metabolites . One of the important metabolites in plasma is 4-nitro-3- (trifluoromethyl)phenylamine .Physical And Chemical Properties Analysis

Flutamide is an acetanilide, non-steroidal orally active anti-androgen . It is used clinically for the management of metastatic carcinoma .科学研究应用

Flutamide-d7: A Comprehensive Analysis of Scientific Research Applications

Internal Standard for Quantification: Flutamide-d7 is primarily used as an internal standard for the quantification of flutamide, ensuring accurate and precise analytical measurements in pharmaceutical testing .

Pharmaceutical Research: In pharmaceutical science, Flutamide-d7 can be used to study the dissolution and supersaturation effects of flutamide, aiding in overcoming solubility challenges .

Clinical Applications Study: Researchers utilize Flutamide-d7 to investigate the clinical efficacy of flutamide in endocrine therapies and androgen-dependent diseases .

Metabolism and Excretion Analysis: Flutamide-d7 aids in the study of flutamide’s metabolism and the identification of its metabolites, which are crucial for understanding its pharmacokinetics .

Antineoplastic Drug Research: As an antineoplastic nonsteroidal antiandrogen drug, Flutamide-d7 is used in research related to advanced prostate cancer treatment .

Enhancement of Therapeutic Potential: The compound is instrumental in research focused on maximizing the therapeutic potential of flutamide through various drug delivery strategies .

作用机制

Target of Action

Flutamide-d7, a deuterium labeled Flutamide , is a nonsteroidal antiandrogen . Its primary target is the androgen receptor (AR) . The androgen receptor plays a crucial role in the development and functioning of male reproductive tissues .

Mode of Action

Flutamide-d7 acts as a selective antagonist of the androgen receptor . It competes with androgens like testosterone and dihydrotestosterone (DHT) for binding to ARs in tissues like the prostate gland . By doing so, it prevents their effects and stops them from stimulating prostate cancer cells to grow . It exerts its antiandrogenic action by inhibiting androgen uptake and/or by inhibiting nuclear binding of androgen in target tissues .

Biochemical Pathways

Flutamide-d7 affects the androgen signaling pathway . By binding to the androgen receptor, it inhibits the uptake of androgens and prevents the nuclear binding of androgens in target tissues . This inhibition disrupts the normal function of the androgen signaling pathway, leading to a decrease in the growth of prostate cancer cells .

Pharmacokinetics

After oral administration, Flutamide is absorbed from the gastrointestinal tract with a tmax of about 2 hours . It undergoes extensive first-pass metabolism in the liver, producing several metabolites . The major metabolites are 2-hydroxyflutamide and the hydrolysis product 3-trifluoromethyl-4-nitroaniline . These metabolites are predominantly excreted in urine .

Result of Action

The binding of Flutamide-d7 to the androgen receptor prevents the effects of androgens and inhibits the growth of prostate cancer cells . This results in a reduction in the size of the prostate gland in patients with prostate cancer .

Action Environment

The action of Flutamide-d7 can be influenced by various environmental factors. For example, the bioavailability and efficacy of Flutamide-d7 can be affected by factors such as the patient’s liver function, as the drug undergoes extensive first-pass metabolism in the liver . Additionally, the stability of Flutamide-d7 could be affected by storage conditions .

安全和危害

属性

IUPAC Name |

2,3,3,3-tetradeuterio-N-[4-nitro-3-(trifluoromethyl)phenyl]-2-(trideuteriomethyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O3/c1-6(2)10(17)15-7-3-4-9(16(18)19)8(5-7)11(12,13)14/h3-6H,1-2H3,(H,15,17)/i1D3,2D3,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXKFYHWDHIYRV-NWOXSKRJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

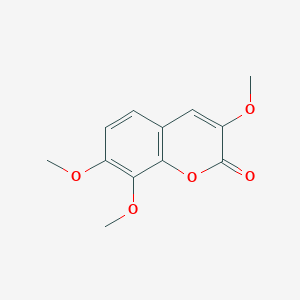

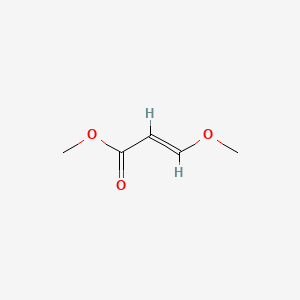

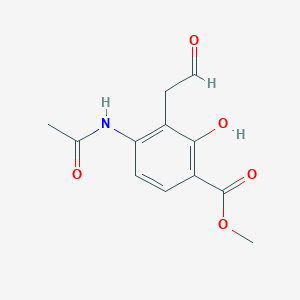

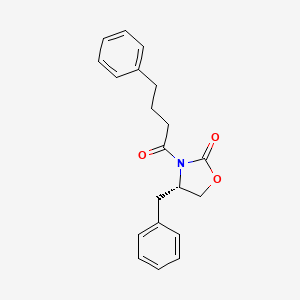

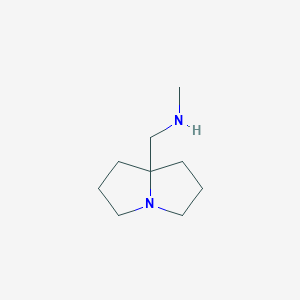

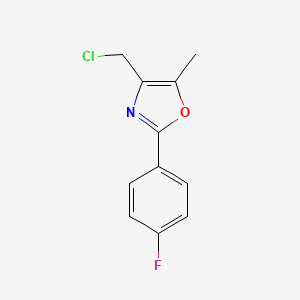

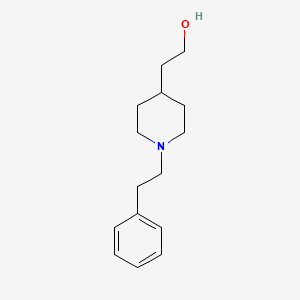

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

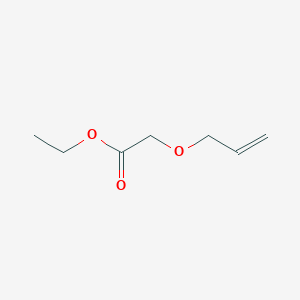

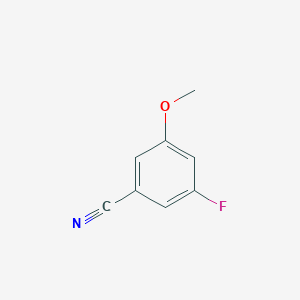

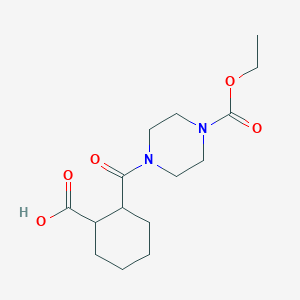

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] methanesulfonate](/img/structure/B1366469.png)

![2-{[Cyclohexyl(methyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B1366479.png)

![2-(2-{1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1366480.png)

![1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine](/img/structure/B1366497.png)